N-Methyl Homarylamine hydrochloride

Description

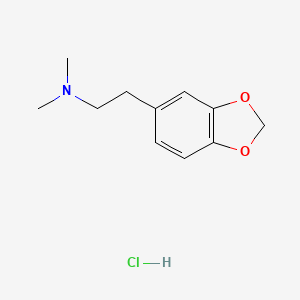

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N,N-dimethylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12(2)6-5-9-3-4-10-11(7-9)14-8-13-10;/h3-4,7H,5-6,8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIGBMMOTJOZDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC2=C(C=C1)OCO2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345210 |

Source

|

| Record name | N-Methyl homarylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136366-39-7 |

Source

|

| Record name | N-Methyl homarylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methyl Homarylamine hydrochloride basic properties

An In-Depth Technical Guide on the Core Basic Properties of N-Methyl Homarylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl Homarylamine hydrochloride, also known by its synonyms MDMPEA and N-methyl-3,4-Methylenedioxyphenethylamine, is a substituted phenethylamine (B48288).[1][2] Structurally, it is the N-methylated analog of methylenedioxyphenethylamine (MDPEA).[3] Historically, it was patented in 1956 by Merck & Co. as a potential antitussive (anti-cough) agent, though it was never medically commercialized.[3] In the United States, it is classified as a Schedule I drug due to being a positional isomer of 3,4-methylenedioxyamphetamine (MDA).[3] This compound is primarily available as an analytical reference standard for research and forensic applications, and its physiological and toxicological properties are not well-documented.[1][2] This guide provides a comprehensive overview of its known basic properties, drawing on available data and inferences from structurally related compounds.

Chemical and Physical Properties

N-Methyl Homarylamine hydrochloride is a crystalline solid.[1][2] Its chemical identity and core physical properties are summarized in the tables below. Due to a lack of specific experimental data for certain properties, values from closely related analogs are provided for estimation and comparison.

Identification and Chemical Structure

| Property | Value |

| Formal Name | N-methyl-1,3-benzodioxole-5-ethanamine, monohydrochloride[1][2] |

| Synonyms | MDMPEA, MK-71, N-Methylhomopiperonylamine, N-methyl-3,4-Methylenedioxyphenethylamine[1][2] |

| CAS Number | 533-10-8[1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ • HCl[1][2] |

| Formula Weight | 215.7 g/mol [1][2] |

| SMILES | CNCCC1=CC(OCO2)=C2C=C1.Cl[1][2] |

| InChI Key | MNHMCRQZDWHQBP-UHFFFAOYSA-N[1][2] |

Physicochemical Data

| Property | Value | Notes |

| Appearance | Crystalline solid[1][2] | - |

| Melting Point (°C) | ~162-164 | Value for N-Methylphenethylamine HCl, a close structural analog without the methylenedioxy group.[1] Specific data not available. |

| pKa | ~10.14 | Value for N-Methylphenethylamine (free base).[1] The pKa of the hydrochloride salt will be significantly lower. |

| UV λmax (nm) | 237, 288[1][2] | In standard solvent. |

| Solubility (mg/ml) | DMF: 30, DMSO: 30, Ethanol: 5, PBS (pH 7.2): 10[1][2][4] | - |

| Purity | ≥98% | As supplied by chemical vendors for reference standard.[1][2][4] |

| Stability | ≥ 4 years | When stored at -20°C.[1] |

Biological Context and Putative Signaling

While the specific pharmacological profile of N-Methyl Homarylamine hydrochloride is largely unknown, its classification as a phenethylamine allows for informed hypotheses regarding its mechanism of action. Phenethylamines are known to act as stimulants and neuromodulators in the central nervous system.[5]

The primary target for many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1) , a G-protein coupled receptor that modulates monoaminergic systems.[1][5][6] N-Methylphenethylamine, a close analog, is a potent agonist at hTAAR1.[1][6] Activation of TAAR1 initiates a signaling cascade that can lead to the non-competitive release of neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin.[6] This is often achieved by reversing the direction of monoamine transporters like the dopamine transporter (DAT).[5]

Below is a diagram illustrating the putative signaling pathway for N-Methyl Homarylamine hydrochloride, based on the known mechanism of related phenethylamines.

Caption: Putative TAAR1 signaling pathway for N-Methyl Homarylamine HCl.

Experimental Protocols

Detailed experimental protocols for the characterization of N-Methyl Homarylamine hydrochloride are not published. However, based on methods used for regioisomeric phenethylamines, the following protocols can be established.[7][8]

Protocol 1: Analytical Characterization by HPLC

This protocol is adapted from methods used to differentiate MDMA from its regioisomers.[7]

-

Objective: To determine the purity and retention time of N-Methyl Homarylamine hydrochloride.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Materials:

-

N-Methyl Homarylamine hydrochloride reference standard.

-

HPLC-grade methanol (B129727) and water.

-

Phosphoric acid.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

-

Methodology:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of methanol and a pH 3 phosphate (B84403) buffer. The exact ratio (e.g., 30:70 methanol:buffer) should be optimized for best peak shape and resolution.

-

Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

-

Detection Wavelength: 288 nm (secondary peak) and 237 nm (primary peak).

-

-

Analysis: Inject the standard solution and record the chromatogram. The retention time is a key identifier, and the peak area can be used to assess purity against other absorbing species.

-

Protocol 2: Melting Point Determination

-

Objective: To determine the melting range of the crystalline solid.

-

Instrumentation: Digital melting point apparatus.

-

Materials:

-

N-Methyl Homarylamine hydrochloride, dried.

-

Capillary tubes.

-

-

Methodology:

-

Sample Preparation: Finely crush a small amount of the crystalline solid. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the melting point apparatus.

-

Heating: Heat the sample at a ramp rate of 1-2°C per minute near the expected melting point.

-

Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). This range is the melting point.

-

Visualized Workflows and Relationships

Logical Relationship Diagram

This diagram illustrates the structural relationship of N-Methyl Homarylamine hydrochloride to its parent class and other relevant analogs.

Caption: Structural hierarchy of N-Methyl Homarylamine HCl.

Experimental Workflow Diagram

This workflow outlines a typical process for the comprehensive identification and characterization of a research chemical like N-Methyl Homarylamine hydrochloride.

References

- 1. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Phenethylamine - Wikipedia [en.wikipedia.org]

- 6. N-Methylphenethylamine | High Purity Research Chemical [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Chromatographic and mass spectral methods of identification for the side-chain and ring regioisomers of methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methyl Homarylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl Homarylamine hydrochloride, a synthetic compound classified under the phenethylamine (B48288) family, is primarily utilized as an analytical reference standard in forensic and research settings. Its structural similarity to controlled substances such as 3,4-methylenedioxymethamphetamine (MDMA) necessitates robust analytical methods for its differentiation. This technical guide provides a comprehensive overview of N-Methyl Homarylamine hydrochloride, including its chemical properties, a detailed synthesis protocol, analytical methodologies, and a discussion of its potential pharmacological activities based on related compounds. Due to the limited availability of specific experimental data in peer-reviewed literature, some sections of this guide are based on established principles for structurally similar phenethylamines.

Chemical and Physical Properties

N-Methyl Homarylamine hydrochloride is the hydrochloride salt of N,N-dimethyl-1,3-benzodioxole-5-ethanamine. Its core structure consists of a phenethylamine backbone with a methylenedioxy bridge on the phenyl ring and two methyl groups on the terminal amine.

| Property | Value | Reference |

| Formal Name | N,N-dimethyl-1,3-benzodioxole-5-ethanamine, monohydrochloride | [1] |

| Synonyms | N,N-dimethyl Homopiperonylamine, N-methyl Homarylamine | [1][2] |

| CAS Number | 136366-39-7 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ • HCl | [1] |

| Formula Weight | 229.7 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 10 mg/mL | [1] |

| SMILES | CN(C)CCC1=CC(OCO2)=C2C=C1.Cl | [1] |

| InChI Key | UQIGBMMOTJOZDN-UHFFFAOYSA-N | [1] |

| Storage | -20°C | [2] |

| Stability | ≥ 5 years | [1] |

Synthesis of N-Methyl Homarylamine Hydrochloride

A plausible and efficient method for the synthesis of N-Methyl Homarylamine hydrochloride is the Eschweiler-Clarke reaction, which involves the reductive N-methylation of a primary or secondary amine using formaldehyde (B43269) and formic acid. In this case, the precursor would be Homarylamine (N-methyl-3,4-methylenedioxyphenethylamine).

Experimental Protocol: Eschweiler-Clarke Methylation

This protocol describes the N-methylation of Homarylamine to yield N-Methyl Homarylamine, followed by conversion to its hydrochloride salt.

Materials:

-

Homarylamine (N-methyl-1,3-benzodioxole-5-ethanamine)

-

Formic acid (98-100%)

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium hydroxide (B78521) (or other suitable base)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Homarylamine in an excess of formic acid.

-

Addition of Formaldehyde: To the stirred solution, add an excess of aqueous formaldehyde.

-

Reaction: Heat the mixture to reflux (approximately 100°C) for several hours, until the evolution of carbon dioxide ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully add concentrated hydrochloric acid to acidify the mixture.

-

Evaporate the excess formic acid and water under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any non-basic impurities.

-

Make the aqueous layer basic by the addition of a sodium hydroxide solution.

-

Extract the free base (N-Methyl Homarylamine) with several portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

-

Salt Formation:

-

Filter the dried ethereal solution.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., isopropanol), until precipitation of the hydrochloride salt is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Methyl Homarylamine hydrochloride.

-

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of N-Methyl Homarylamine hydrochloride via Eschweiler-Clarke reaction.

Analytical Methods

The differentiation of N-Methyl Homarylamine hydrochloride from its regioisomers and other related phenethylamines is crucial in forensic analysis. Chromatographic and spectroscopic techniques are the primary methods for its identification and quantification. While the full experimental details from the seminal work by Noggle et al. (1991) are not publicly available, the abstract indicates that High-Performance Liquid Chromatography (HPLC) is a key technique for distinguishing it from its isomers.

High-Performance Liquid Chromatography (HPLC)

Based on the analysis of similar compounds, a reverse-phase HPLC method would be appropriate.

Hypothetical Protocol:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer at a slightly acidic pH).

-

Detection: UV detection at wavelengths around 237 nm and 288 nm, which are characteristic absorption maxima for related compounds like Homarylamine.[3]

-

Flow Rate: Approximately 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of volatile and semi-volatile compounds.

Hypothetical Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless.

-

Temperature Program: An initial temperature of around 100°C, ramped up to 280-300°C.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV. The mass spectrum would be expected to show fragmentation patterns characteristic of phenethylamines, including a benzylic cleavage.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aromatic protons on the benzodioxole ring, the methylene (B1212753) protons of the dioxole ring, the ethyl chain protons, and the N-dimethyl protons.

-

¹³C NMR: Resonances for the carbons of the benzodioxole ring system, the ethyl side chain, and the N-methyl groups.

-

FTIR: Absorption bands characteristic of the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methylenedioxy group.

Pharmacology and Mechanism of Action (Hypothesized)

There is a lack of specific pharmacological studies on N-Methyl Homarylamine hydrochloride in the scientific literature. However, based on its structural classification as a phenethylamine and its similarity to other psychoactive compounds, a potential mechanism of action can be inferred.

Phenethylamines are known to interact with various components of the monoaminergic neurotransmitter systems. The primary hypothesized mechanisms include:

-

Interaction with Monoamine Transporters: Phenethylamines can act as substrates for and/or inhibitors of the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). This can lead to an increase in the extracellular concentrations of these neurotransmitters.

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Many phenethylamines are agonists at TAAR1, an intracellular G-protein coupled receptor that can modulate the activity of monoamine transporters and neuronal firing rates.

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Some phenethylamines can inhibit VMAT2, which is responsible for packaging monoamines into synaptic vesicles, leading to an increase in cytosolic neurotransmitter levels and subsequent reverse transport through DAT, NET, and SERT.

The N,N-dimethyl substitution may influence the potency and selectivity of these interactions compared to primary or secondary amine analogs.

Hypothesized Signaling Pathway:

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Methyl Homarylamine Hydrochloride

Abstract: N-Methyl Homarylamine hydrochloride, also known as Homarylamine or 3,4-methylenedioxy-N-methylphenethylamine (MDMPEA), is a synthetic phenethylamine (B48288) derivative patented in 1956 by Merck & Co. for its antitussive properties.[1][2] Despite its early discovery, detailed pharmacological data and in-depth mechanistic studies on this specific compound are scarce in publicly accessible scientific literature. This technical guide aims to provide a comprehensive overview of its core mechanism of action by drawing inferences from its known antitussive activity and its structural relationship to other well-characterized phenethylamines, such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). This document will explore its likely effects on central cough suppression pathways and monoaminergic systems, provide standardized experimental protocols for its future investigation, and present comparative data from related compounds to contextualize its potential pharmacological profile.

Introduction

N-Methyl Homarylamine is a substituted phenethylamine characterized by a methylenedioxy group on the phenyl ring and a methyl group on the terminal amine.[2] Its hydrochloride salt is the typically referenced form for pharmacological consideration. While its primary documented activity is as a cough suppressant (antitussive), its structural similarity to potent psychoactive compounds like MDA suggests a potential for interaction with central nervous system (CNS) targets beyond those directly involved in the cough reflex.[2][3] Due to a lack of direct experimental evidence, this guide will present a hypothesized mechanism of action based on established pharmacology for centrally acting antitussives and monoamine releasing agents.

Inferred Mechanism of Action: A Dual Hypothesis

The mechanism of action for N-Methyl Homarylamine hydrochloride is likely twofold: 1) suppression of the cough reflex via central pathways and 2) modulation of monoaminergic neurotransmitter systems.

Central Antitussive Action

Centrally acting antitussives function by inhibiting the cough reflex arc within the brainstem.[4] This is often conceptualized as the potentiation of a "gating mechanism" that reduces the transmission of afferent cough signals to the expiratory motor pathways.[4]

Given its classification as a non-narcotic antitussive, N-Methyl Homarylamine may engage receptors commonly associated with this class of drugs:

-

Sigma (σ) Receptors: Non-narcotic antitussives like dextromethorphan (B48470) are known to act as sigma receptor agonists. These receptors are involved in modulating glutamatergic neurotransmission, and their activation can lead to a reduction in neuronal excitability within the cough center.[5]

-

Serotonin (B10506) (5-HT) Receptors: The serotonergic system plays a significant role in regulating the cough reflex. Specifically, activation of 5-HT1A receptors has been shown to produce a potent antitussive effect, a mechanism shared by several antitussive agents.[5][6]

It is hypothesized that N-Methyl Homarylamine binds to one or more of these central receptors, leading to an inhibition of the neural circuitry responsible for generating the cough response.

Figure 1. Proposed central antitussive mechanism of N-Methyl Homarylamine.

Monoaminergic System Modulation

As a phenethylamine, N-Methyl Homarylamine is a structural analog of potent monoamine releasing agents.[1][3] It is highly probable that it interacts with the transporters for serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[7]

Compounds like MDA and MDMA function as substrates for these transporters. They are taken up into the presynaptic terminal, where they disrupt vesicular storage and reverse the direction of transporter flow, leading to a significant, non-vesicular release of neurotransmitters into the synapse.[8] This surge in synaptic monoamines underlies their characteristic psychoactive effects. It is plausible that N-Methyl Homarylamine acts similarly as a monoamine transporter substrate and releasing agent.

Figure 2. Inferred mechanism of monoamine release by N-Methyl Homarylamine.

Quantitative Data

Direct quantitative pharmacological data for N-Methyl Homarylamine hydrochloride is not available in the peer-reviewed literature. To provide a framework for its potential activity, the following tables summarize the expected data points (Table 1) and provide comparative data for the structurally related compound (±)-MDMA (Table 2).

Table 1: Pharmacological Profile of N-Methyl Homarylamine Hydrochloride

| Target | Assay Type | Value | Units | Reference |

|---|---|---|---|---|

| σ1 Receptor | Binding Affinity (Ki) | Data Not Available | nM | N/A |

| σ2 Receptor | Binding Affinity (Ki) | Data Not Available | nM | N/A |

| 5-HT1A Receptor | Binding Affinity (Ki) | Data Not Available | nM | N/A |

| 5-HT2A Receptor | Binding Affinity (Ki) | Data Not Available | nM | N/A |

| SERT | Inhibition (IC50) / Release (EC50) | Data Not Available | nM | N/A |

| DAT | Inhibition (IC50) / Release (EC50) | Data Not Available | nM | N/A |

| NET | Inhibition (IC50) / Release (EC50) | Data Not Available | nM | N/A |

Table 2: Comparative Pharmacological Profile of (±)-MDMA

| Target | Assay Type | Value (Ki) | Units |

|---|---|---|---|

| SERT | Binding Affinity | 390 | nM |

| NET | Binding Affinity | 650 | nM |

| DAT | Binding Affinity | 2,250 | nM |

| 5-HT1A Receptor | Binding Affinity | >25,000 | nM |

| 5-HT2A Receptor | Binding Affinity | 2,600 | nM |

| α2-Adrenoceptor | Binding Affinity | 480 | nM |

| H1 Receptor | Binding Affinity | 830 | nM |

| M1 Receptor | Binding Affinity | 810 | nM |

Data is compiled from various sources and should be considered representative.

Experimental Protocols

To elucidate the precise mechanism of action of N-Methyl Homarylamine hydrochloride, the following standard experimental protocols are recommended.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of N-Methyl Homarylamine hydrochloride for specific CNS receptors (e.g., 5-HT1A, σ1).

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cultured cells (e.g., HEK293) recombinantly expressing the human receptor of interest.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

-

Incubation: In a 96-well plate, the cell membranes (10-20 µg protein) are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) at a concentration near its Kd value.

-

Competition: A range of concentrations of N-Methyl Homarylamine hydrochloride (e.g., 0.1 nM to 100 µM) is added to compete with the radioligand for binding.

-

Non-Specific Binding: A parallel set of wells containing a high concentration of a known non-radiolabeled ligand (e.g., 10 µM serotonin) is used to determine non-specific binding.

-

Equilibration: The plate is incubated at room temperature for 60-120 minutes to reach equilibrium.

-

Harvesting: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of N-Methyl Homarylamine that inhibits 50% of specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Figure 3. Workflow for a radioligand binding assay.

In Vitro Monoamine Transporter Release Assay

Objective: To determine if N-Methyl Homarylamine hydrochloride acts as a substrate (releaser) or inhibitor at SERT, DAT, and NET.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human SERT, DAT, or NET are cultured to confluence.

-

Radiolabel Loading: Cells are pre-incubated with a radioactive monoamine substrate (e.g., [³H]5-HT for SERT, [³H]MPP+ for DAT/NET) for 30-60 minutes at 37°C to allow for uptake.

-

Wash: Cells are washed multiple times with a buffer (e.g., Krebs-Ringer-HEPES) to remove extracellular radiolabel.

-

Release Initiation: The buffer is replaced with a fresh buffer containing various concentrations of N-Methyl Homarylamine hydrochloride (or a known releaser like MDMA as a positive control).

-

Sample Collection: Aliquots of the supernatant are collected at various time points (e.g., 1, 5, 10, 30 minutes).

-

Cell Lysis: At the end of the experiment, the remaining intracellular radioactivity is determined by lysing the cells.

-

Quantification: The radioactivity in the collected supernatants and the cell lysate is measured by liquid scintillation counting.

-

Data Analysis: The amount of radiolabel released is expressed as a percentage of the total intracellular radioactivity. Dose-response curves are generated to calculate the EC50 value (the concentration that produces 50% of the maximal release).

Conclusion and Future Directions

The mechanism of action of N-Methyl Homarylamine hydrochloride remains to be definitively characterized through direct experimental investigation. Based on its identity as a patented antitussive and its structural similarity to known monoaminergic agents, a dual mechanism is proposed. It likely acts centrally to suppress the cough reflex, potentially through interaction with sigma and/or serotonin receptors. Concurrently, it is expected to function as a substrate for monoamine transporters, inducing the release of serotonin, dopamine, and norepinephrine. This inferred monoaminergic activity suggests that the compound may possess psychoactive properties beyond its antitussive effects.

Future research is critical to validate these hypotheses. The experimental protocols outlined in this guide provide a clear path forward for researchers to determine the receptor binding profile and monoamine transporter activity of N-Methyl Homarylamine. Such studies will not only elucidate its core mechanism of action but also clarify its full pharmacological profile and therapeutic potential.

References

- 1. The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Homarylamine - Wikipedia [en.wikipedia.org]

- 3. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

- 4. Current and future centrally acting antitussives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Mechanisms of central antitussives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoamines and the mechanisms of action of antitussive drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioisosteric analogs of MDMA: improving the pharmacological profile? - PMC [pmc.ncbi.nlm.nih.gov]

N-Methyl Homarylamine hydrochloride CAS number 136366-39-7

CAS Number: 136366-39-7

Synonyms: N,N-dimethyl-1,3-benzodioxole-5-ethanamine, monohydrochloride; N,N-dimethyl Homopiperonylamine[1]

This technical guide provides a summary of the available information on N-Methyl Homarylamine hydrochloride, a phenethylamine (B48288) derivative intended for research and forensic applications.[1][2]

Chemical and Physical Properties

N-Methyl Homarylamine hydrochloride is an analytical reference standard.[1] Its primary function is for use in controlled laboratory settings for identification and quantification purposes. The compound is structurally related to other phenethylamines, a class of compounds known for their diverse biological activities. However, specific physiological and toxicological properties of N-Methyl Homarylamine hydrochloride have not been extensively documented in publicly available literature.

| Property | Value |

| Formal Name | N,N-dimethyl-1,3-benzodioxole-5-ethanamine, monohydrochloride[1] |

| CAS Number | 136366-39-7[1][3][4] |

| Molecular Formula | C₁₁H₁₅NO₂ • HCl[1] |

| Formula Weight | 229.7 g/mol [1] |

| Purity | ≥98%[1] |

| Formulation | A crystalline solid[1] |

| SMILES | CN(C)CCC1=CC(OCO2)=C2C=C1.Cl[1] |

| InChI Key | UQIGBMMOTJOZDN-UHFFFAOYSA-N[1] |

Solubility

The solubility of N-Methyl Homarylamine hydrochloride in various solvents has been reported as follows:

| Solvent | Solubility |

| DMF | 30 mg/mL[1] |

| DMSO | 30 mg/mL[1] |

| Ethanol | 5 mg/mL[1] |

| PBS (pH 7.2) | 10 mg/mL[1] |

Biological Activity and Mechanism of Action

As of the current date, there is a notable absence of published research detailing the biological activity, mechanism of action, or associated signaling pathways for N-Methyl Homarylamine hydrochloride. It is categorized as a phenethylamine, a broad class of compounds that can interact with various targets within the central nervous system.[1][5][6] However, without specific studies on this particular compound, any potential biological effects remain speculative.

Experimental Protocols

Detailed experimental protocols involving N-Methyl Homarylamine hydrochloride are not available in the public domain. The primary literature citing this compound is limited to its analytical characterization. One notable reference is a study by Noggle, Clark, and De Ruiter (1991), which focused on liquid chromatographic and spectral methods to differentiate 3,4-methylenedioxymethamphetamine (MDMA) from its regioisomeric phenethylamines.[1] This suggests that analytical methods such as liquid chromatography would be a key experimental technique for working with this compound.

Visualization of Relationships

Due to the lack of information on biological pathways or complex experimental workflows, a diagram illustrating the logical relationship of the available information is provided below.

Caption: Information availability for N-Methyl Homarylamine HCl.

Storage and Stability

For long-term storage, it is recommended to keep N-Methyl Homarylamine hydrochloride at -20°C.[1] The compound is reportedly stable for at least 5 years under these conditions.[1] It is shipped at room temperature in the continental US, though this may vary for other locations.[1]

Safety Information

This product is intended for research and forensic applications only and is not for human or veterinary use.[1] As with any chemical, appropriate personal protective equipment should be used when handling this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-methyl Homarylamine (hydrochloride) - Labchem Catalog [labchem.com.my]

- 3. N-methyl Homarylamine (hydrochloride) [A crystalline solid] [lgcstandards.com]

- 4. 136366-39-7(N,N-dimethyl-1,3-benzodioxole-5-ethanamine,monohydrochloride) | Kuujia.com [kuujia.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide on the Biological Activity of N-Methyl Homarylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific biological activity data for N-Methyl Homarylamine hydrochloride (CAS 136366-39-7), which is the N,N-dimethylated analog of Homarylamine. The majority of available information pertains to its classification as a phenethylamine (B48288) and its availability as a research chemical.[1][2] This guide will focus on the known biological activity of the closely related parent compound, Homarylamine (N-methyl-3,4-methylenedioxyphenethylamine), for which there is historical data regarding its antitussive properties. It is crucial to note that N-methylation can significantly alter the pharmacological profile of a compound.

Introduction to Homarylamine

Homarylamine, also known as N-methyl-3,4-methylenedioxyphenethylamine, is a substituted phenethylamine that was investigated for its therapeutic potential.[3] Structurally, it is the N-methylated analog of 3,4-methylenedioxyphenethylamine (B14027) (MDPEA) and is related to other psychoactive phenethylamines such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[4][5] While its psychoactive properties have not been extensively characterized in the scientific literature, early studies identified a different potential therapeutic application.

Primary Biological Activity: Antitussive Effects

The most well-documented biological activity of Homarylamine is its action as an antitussive, or cough suppressant.[3] This effect was reported in the mid-20th century, leading to a patent for its use as an anti-cough drug.[3]

Quantitative Data

Detailed quantitative data from modern pharmacological assays are not available in the reviewed literature. Historical studies provide a qualitative and comparative assessment of its antitussive potency.

| Compound | Antitussive Activity | Notes |

| Homarylamine | Documented antitussive | Patented as an antitussive agent in 1956.[3] |

Further research is required to quantify the efficacy and potency of Homarylamine as an antitussive agent using current methodologies.

Postulated Mechanism of Action

The precise mechanism of action for the antitussive effects of Homarylamine has not been elucidated in the available literature. However, the mechanisms of other antitussive drugs can provide a framework for potential pathways. Centrally acting antitussives often target opioid receptors (μ and κ), sigma receptors, or modulate serotonergic pathways in the brainstem's cough center.[6][7] Given that brain serotonin (B10506) levels have been shown to play a role in the mechanism of action of some antitussive drugs, and Homarylamine is a phenethylamine derivative, an interaction with the serotonergic system is a plausible hypothesis.[8]

Potential for Other Biological Activities

As a substituted phenethylamine, Homarylamine shares a core structure with compounds known to have significant effects on the central nervous system.

Interaction with Monoamine Systems

Many phenethylamines act as releasing agents or reuptake inhibitors of monoamine neurotransmitters such as serotonin, dopamine (B1211576), and norepinephrine (B1679862).[9][10] For instance, MDMA is a well-known serotonin-releasing agent.[9] The N,N-dimethyl analog of MDA (MDDMA) also acts as a selective serotonin-releasing agent, though with reduced potency compared to MDA and MDMA.[11] It is therefore conceivable that Homarylamine and its N-methylated hydrochloride salt could interact with these neurotransmitter systems. However, without experimental data, this remains speculative.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of N-Methyl Homarylamine hydrochloride are not available in the public domain. The following represents a generalized methodology for assessing the potential biological activities of a novel phenethylamine based on its structural characteristics.

In Vitro Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity and functional activity of the compound at key CNS targets.

-

Methodology:

-

Radioligand Binding Assays: Utilize cell membranes expressing specific receptors (e.g., serotonin 5-HT2A, 5-HT2C; dopamine D1, D2; norepinephrine α1, α2) and transporters (e.g., SERT, DAT, NET). The test compound is incubated with the membranes and a specific radioligand to determine its displacement, from which the inhibition constant (Ki) can be calculated.

-

Functional Assays:

-

G-Protein Coupled Receptors (GPCRs): For GPCRs like serotonin receptors, functional activity can be assessed using assays such as [35S]GTPγS binding or second messenger accumulation (e.g., inositol (B14025) phosphate (B84403) accumulation for Gq-coupled receptors, cAMP modulation for Gs/Gi-coupled receptors).[12]

-

Monoamine Transporters: The effect on transporter function can be measured via neurotransmitter uptake or release assays in synaptosomes or cell lines expressing the transporters.

-

-

In Vivo Assessment of Antitussive Activity

-

Objective: To evaluate the cough-suppressant effects of the compound in an animal model.

-

Methodology (Guinea Pig Citric Acid-Induced Cough Model):

-

Animals: Male Dunkin-Hartley guinea pigs are commonly used.

-

Acclimatization: Animals are acclimatized to a whole-body plethysmograph chamber.

-

Cough Induction: A nebulized solution of citric acid (e.g., 0.3-0.4 M) is delivered to the chamber for a set period (e.g., 3-5 minutes) to induce coughing.

-

Data Recording: The number of coughs is recorded using a pressure transducer and specialized software.

-

Drug Administration: The test compound (N-Methyl Homarylamine hydrochloride) is administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses. A vehicle control and a positive control (e.g., codeine, dextromethorphan) are included.

-

Post-Treatment Challenge: After a predetermined pretreatment time, the citric acid challenge is repeated, and the number of coughs is recorded.

-

Analysis: The percentage inhibition of the cough response is calculated for each dose group compared to the vehicle control.

-

Visualizations

Logical Relationship of Homarylamine and its Potential Activities

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Homarylamine - Wikipedia [en.wikipedia.org]

- 4. 3,4-Methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]

- 5. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

- 6. [Mechanisms of central antitussives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamines and the mechanisms of action of antitussive drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Methyl-3,4-Methylenedioxyamphetamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Methylenedioxydimethylamphetamine - Wikipedia [en.wikipedia.org]

- 12. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl Homarylamine Hydrochloride: An In-Depth Technical Guide for Researchers

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. N-Methyl Homarylamine hydrochloride is a research chemical and is not intended for human or veterinary use.

Introduction

N-Methyl Homarylamine hydrochloride is classified as a phenethylamine (B48288) and is primarily available as an analytical reference standard for research and forensic applications.[1] Its chemical structure and properties are defined, but comprehensive data on its biological activity and mechanism of action are not extensively documented in publicly available scientific literature. This guide aims to synthesize the available technical information and provide a framework for future research.

Chemical and Physical Properties

A summary of the known chemical and physical properties of N-Methyl Homarylamine hydrochloride is presented in Table 1. This information is crucial for experimental design, including solvent selection and concentration calculations.

| Property | Value | Source |

| CAS Number | 136366-39-7 | [1] |

| Formal Name | N,N-dimethyl-1,3-benzodioxole-5-ethanamine, monohydrochloride | [1] |

| Synonym | N,N-dimethyl Homopiperonylamine | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ • HCl | [1] |

| Formula Weight | 229.7 | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 10 mg/mL | [1] |

Synthesis

A potential synthetic pathway could be conceptualized as follows:

Figure 1. A potential synthetic pathway for N-Methyl Homarylamine hydrochloride.

Biological Activity and Mechanism of Action

There is a significant lack of published data regarding the biological activity and mechanism of action of N-Methyl Homarylamine hydrochloride. As a phenethylamine, it is structurally related to compounds known to interact with monoamine transporters and receptors in the central nervous system. However, without experimental data, any proposed mechanism of action remains speculative.

Future research should focus on characterizing the pharmacological profile of this compound through a series of in vitro and in vivo studies.

Proposed Experimental Protocols

Given the absence of established protocols for N-Methyl Homarylamine hydrochloride, the following methodologies are proposed based on standard practices for characterizing novel phenethylamine derivatives.

Receptor Binding Assays

To identify potential molecular targets, competitive radioligand binding assays should be performed against a panel of receptors and transporters commonly associated with phenethylamine action.

Experimental Workflow:

Figure 2. Workflow for a receptor binding assay.

Functional Assays

Functional assays are necessary to determine whether N-Methyl Homarylamine hydrochloride acts as an agonist, antagonist, or modulator at its target receptors.

Example: cAMP Accumulation Assay for GPCRs

If binding to a G-protein coupled receptor (GPCR) is identified, a cyclic AMP (cAMP) accumulation assay can determine its functional activity.

Methodology:

-

Cell Culture: Culture cells stably expressing the target GPCR.

-

Compound Treatment: Treat cells with varying concentrations of N-Methyl Homarylamine hydrochloride.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.

-

Data Analysis: Plot cAMP concentration against the log of the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

In Vivo Behavioral Assays

To understand the potential physiological effects, in vivo studies in animal models are required. A logical progression of experiments is outlined below.

Figure 3. Logical progression for in vivo behavioral studies.

Quantitative Data

Currently, there is no publicly available quantitative data, such as IC₅₀, EC₅₀, or Ki values, for N-Methyl Homarylamine hydrochloride. The experimental protocols outlined above would be necessary to generate such data.

Conclusion

N-Methyl Homarylamine hydrochloride is a research chemical with a defined chemical structure but a largely uncharacterized pharmacological profile. This guide provides the available chemical information and a roadmap for future research to elucidate its biological activities and potential mechanisms of action. The proposed experimental workflows offer a starting point for researchers interested in investigating this compound. As new data becomes available, this guide can be updated to provide a more comprehensive understanding of N-Methyl Homarylamine hydrochloride.

References

N-Methyl Homarylamine Hydrochloride: An Analytical Reference Standard with Limited Public Research Data

For researchers, scientists, and drug development professionals, N-Methyl Homarylamine hydrochloride is currently established primarily as an analytical reference standard, particularly in forensic and chemical analysis. Despite its classification as a phenethylamine (B48288), a class of compounds known for diverse pharmacological activities, publicly accessible research detailing its specific biological effects, mechanism of action, and potential therapeutic applications is scarce.

N-Methyl Homarylamine hydrochloride, also known by its synonym N,N-dimethyl Homopiperonylamine, is a derivative of homarylamine.[1][2] Homarylamine itself, or N-methyl-3,4-methylenedioxyphenethylamine (MDMPEA), was investigated as an antitussive (cough suppressant) and patented in the mid-20th century, though it was never commercialized for medical use.[3] This historical context suggests that N-Methyl Homarylamine hydrochloride may have been synthesized as part of broader research into the pharmacological properties of phenethylamine derivatives.

Currently, the primary application of N-Methyl Homarylamine hydrochloride is in a laboratory setting. It serves as a reference standard for the identification and quantification of related compounds in various samples.[1][4] This is particularly relevant in forensic toxicology and the analysis of controlled substances, where accurate identification of novel psychoactive substances is crucial. For instance, analytical methods have been developed to differentiate compounds like N-Methyl Homarylamine hydrochloride from regioisomers such as 3,4-methylenedioxymethamphetamine (MDMA).[1]

Physicochemical Properties

A summary of the available physicochemical data for N-Methyl Homarylamine hydrochloride is presented below. This information is critical for its use as an analytical standard, enabling accurate preparation of stock solutions and calibration standards.

| Property | Value | Reference |

| Formal Name | N,N-dimethyl-1,3-benzodioxole-5-ethanamine, monohydrochloride | [1] |

| CAS Number | 136366-39-7 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ • HCl | [1] |

| Formula Weight | 229.7 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 10 mg/mL | [1] |

Potential Research Directions: A speculative outlook

Given the limited direct research on N-Methyl Homarylamine hydrochloride, its potential applications can only be extrapolated from the broader understanding of the phenethylamine class. Phenethylamines are known to interact with various targets in the central nervous system, including monoamine transporters (for dopamine, norepinephrine, and serotonin) and trace amine-associated receptors (TAARs).[5][6][7]

Future research into N-Methyl Homarylamine hydrochloride could explore these avenues. The logical workflow for such an investigation is outlined below.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Homarylamine - Wikipedia [en.wikipedia.org]

- 4. N-methyl Homarylamine (hydrochloride) - Labchem Catalog [labchem.com.my]

- 5. Buy N-Methylphenethylamine hydrochloride | 4104-43-2 [smolecule.com]

- 6. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 7. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogues of N-Methyl Homarylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methyl Homarylamine hydrochloride and its structural analogues. Due to ambiguity in the common nomenclature, this guide addresses the two primary interpretations of the core structure: N-methyl-3,4-methylenedioxyphenethylamine (MDMPEA) and N,N-dimethyl-3,4-methylenedioxyphenethylamine. These compounds belong to the broader class of substituted methylenedioxyphenethylamines, which includes the well-studied psychoactive compound 3,4-methylenedioxymethamphetamine (MDMA). This document details the synthesis, pharmacology, and structure-activity relationships of these compounds, with a focus on their interactions with monoamine transporters. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular mechanisms and research methodologies.

Introduction

N-Methyl Homarylamine hydrochloride represents a scaffold of significant interest in the fields of pharmacology and medicinal chemistry. As a derivative of phenethylamine, its structural analogues are primarily investigated for their effects on the central nervous system, particularly their interactions with monoamine transporters—the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). Modulation of these transporters is a key mechanism for the therapeutic action of many antidepressant and anxiolytic drugs, as well as the psychoactive effects of various recreational substances.

The core structure, characterized by a 3,4-methylenedioxy-substituted phenyl ring attached to an ethylamine (B1201723) backbone, is a shared feature of a range of compounds with diverse pharmacological profiles. The degree and nature of substitution on the amine and the alpha-carbon of the ethylamine chain are critical determinants of the affinity and selectivity for the monoamine transporters, as well as the functional outcome of these interactions (i.e., uptake inhibition versus substrate-releasing activity).

This guide aims to provide a detailed technical resource for researchers by consolidating available information on the synthesis, pharmacological activity, and experimental evaluation of N-Methyl Homarylamine hydrochloride and its analogues.

Core Structures and Nomenclature

The term "N-Methyl Homarylamine hydrochloride" can be interpreted in two ways due to the existing nomenclature within the methylenedioxyphenethylamine class:

-

Homarylamine (MDMPEA): This compound is N-methyl-3,4-methylenedioxyphenethylamine. It possesses a single methyl group on the amine.

-

N-methyl Homarylamine: This can be interpreted as the N,N-dimethylated analogue, N,N-dimethyl-3,4-methylenedioxyphenethylamine.

This guide will address both of these core structures and their respective analogues.

Structural Analogues and Pharmacological Data

| Compound | Structure | Modification from MDMPEA | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Reference |

| MDMPEA | C10H13NO2 | - | Data not available | Data not available | Data not available | |

| MDMA | C11H15NO2 | α-methyl group | 390 | 2,300 | 630 | [1] |

| MDA | C10H13NO2 | α-methyl group, N-demethylation | ~1000 | Data not available | Data not available | [2] |

| MDEA | C12H17NO2 | α-methyl group, N-ethyl group | Data not available | Data not available | Data not available | [3] |

| Compound | Structure | Modification from N,N-dimethyl-3,4-methylenedioxyphenethylamine | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Reference |

| N,N-dimethyl-3,4-methylenedioxyphenethylamine | C11H15NO2 | - | Data not available | Data not available | Data not available | |

| MDDMA | C12H17NO2 | α-methyl group | Data not available | Data not available | Data not available | [4] |

Note: Ki values can vary between studies depending on the experimental conditions.

Structure-Activity Relationships

The relationship between the chemical structure of these analogues and their biological activity is complex. However, several general principles have been established through extensive research on the broader class of substituted amphetamines:

-

α-Methylation: The addition of a methyl group at the alpha-carbon of the ethylamine side chain, as seen in the transition from MDMPEA to MDMA, generally increases stimulant properties and can influence the interaction with monoamine transporters.

-

N-Alkylation: The nature of the alkyl substituent(s) on the amine nitrogen significantly impacts potency and selectivity.

-

N-Methylation (Secondary Amine): As in MDMA, this is often associated with potent effects on the serotonin system.

-

N,N-Dimethylation (Tertiary Amine): As in MDDMA, this can lead to a decrease in potency as a monoamine releasing agent compared to the secondary amine counterpart. For instance, MDDM is reported to be a less potent serotonin releasing agent than MDMA and MDA.[4]

-

-

Ring Substitution: Modifications to the 3,4-methylenedioxy ring can drastically alter pharmacological properties.

Experimental Protocols

Synthesis of N-methyl-3,4-methylenedioxyphenethylamine (MDMPEA) via Reductive Amination

This protocol describes a general method for the synthesis of MDMPEA from 3,4-methylenedioxyphenylacetaldehyde.

Materials:

-

3,4-methylenedioxyphenylacetaldehyde

-

Monomethylamine solution (40% in water)

-

Methanol

-

Sodium borohydride (B1222165) (NaBH₄)

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous magnesium sulfate

Procedure:

-

Imine Formation: Dissolve 3,4-methylenedioxyphenylacetaldehyde in toluene. Cool the solution to 10°C. Add a 40% aqueous solution of monomethylamine dropwise while maintaining the temperature at 10°C. Stir the mixture at this temperature for 1.5 hours.

-

Reduction: Cool the reaction mixture to -5°C and add methanol. Portion-wise, add sodium borohydride while keeping the temperature below -5°C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Work-up: Add water to the reaction mixture and separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers and wash with water.

-

Salt Formation: To the combined organic layers, add a solution of hydrochloric acid. Stir the mixture and cool to induce precipitation of the hydrochloride salt.

-

Isolation: Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum to yield N-methyl-3,4-methylenedioxyphenethylamine hydrochloride.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general procedure for determining the binding affinity of a compound to the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters using radioligand binding assays with membrane preparations from cells expressing the respective transporters.[5]

Materials:

-

Membrane preparations from HEK293 cells stably expressing human SERT, NET, or DAT.

-

Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Test compound and reference compounds (e.g., Paroxetine for SERT, Desipramine for NET, GBR 12909 for DAT).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethylenimine.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compound and reference compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a high concentration of a known inhibitor (for non-specific binding).

-

50 µL of the test compound or reference compound at various concentrations.

-

50 µL of the appropriate radioligand (at a concentration near its Kd).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

The primary mechanism of action for many N-Methyl Homarylamine analogues involves the modulation of monoamine neurotransmission. The following diagram illustrates the general signaling pathway at a monoaminergic synapse.

Caption: General signaling pathway at a monoaminergic synapse.

Experimental Workflows

The following diagram illustrates a typical workflow for a radioligand binding assay.

Caption: Workflow for a radioligand binding assay.

Conclusion

N-Methyl Homarylamine hydrochloride and its structural analogues represent a class of compounds with the potential to modulate monoaminergic neurotransmission. While specific pharmacological data for many of these analogues are limited, their structural similarity to well-characterized compounds like MDMA provides a strong basis for predicting their biological activity. The structure-activity relationships within the broader class of substituted methylenedioxyphenethylamines highlight the critical role of substitutions on the amine and the ethylamine backbone in determining potency and selectivity for monoamine transporters.

Further research, including systematic synthesis and pharmacological evaluation of a wider range of analogues, is necessary to fully elucidate the therapeutic potential and risks associated with these compounds. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers in this endeavor. The continued exploration of these structural analogues may lead to the development of novel therapeutic agents for a variety of neuropsychiatric disorders.

References

- 1. Interactions between 3,4-methylenedioxymethamphetamine and σ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4-Methylenedioxy-N-ethylamphetamine - Wikipedia [en.wikipedia.org]

- 4. Methylenedioxydimethylamphetamine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-Methyl Homarylamine Hydrochloride in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl Homarylamine hydrochloride, also known by its synonym N,N-dimethyl Homopiperonylamine, is a phenethylamine (B48288) compound.[1] While direct and extensive neuroscience research on this specific molecule is limited, its structural similarity to other well-characterized psychoactive phenethylamines, such as 3,4-methylenedioxymethamphetamine (MDMA), suggests its potential as a tool for investigating monoaminergic systems in the central nervous system.[1] This guide provides a comprehensive overview of its chemical properties, presumed mechanism of action based on structure-activity relationships (SAR) within the phenethylamine class, and detailed hypothetical experimental protocols for its characterization in a neuroscience research setting.

This document is intended for research purposes only and is not for human or veterinary use.[1]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of N-Methyl Homarylamine hydrochloride is fundamental for its application in experimental neuroscience.

| Property | Value | Reference |

| Formal Name | N,N-dimethyl-1,3-benzodioxole-5-ethanamine, monohydrochloride | [1] |

| Synonym(s) | N,N-dimethyl Homopiperonylamine | [1] |

| CAS Number | 136366-39-7 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ • HCl | [1] |

| Formula Weight | 229.7 | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 10 mg/mL | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 5 years | [1] |

Presumed Mechanism of Action and Signaling Pathways

Based on its phenethylamine scaffold, particularly the methylenedioxy ring and N-methyl groups, N-Methyl Homarylamine hydrochloride is hypothesized to interact with monoamine systems. Phenethylamines are known to act as stimulants, empathogens, and hallucinogens through their interaction with serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters and receptors.

The proposed mechanism of action for N-Methyl Homarylamine hydrochloride primarily involves the inhibition of monoamine reuptake and the promotion of their release.

Caption: Proposed mechanism of action for N-Methyl Homarylamine hydrochloride.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the neuropharmacological profile of N-Methyl Homarylamine hydrochloride.

In Vitro Receptor and Transporter Binding Assays

This protocol aims to determine the binding affinity of N-Methyl Homarylamine hydrochloride to key monoamine transporters and receptors.

4.1.1 Materials

-

N-Methyl Homarylamine hydrochloride

-

HEK293 cells stably expressing human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET)

-

Radioligands: [³H]WIN 35,428 (for hDAT), [³H]citalopram (for hSERT), [³H]nisoxetine (for hNET)

-

Cell culture medium, buffers, and scintillation fluid

4.1.2 Procedure

-

Culture HEK293 cells expressing the target transporter to ~80-90% confluency.

-

Harvest cells and prepare cell membrane homogenates.

-

In a 96-well plate, add increasing concentrations of N-Methyl Homarylamine hydrochloride.

-

Add a constant concentration of the respective radioligand to each well.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine the Ki (inhibition constant).

Caption: Workflow for in vitro receptor and transporter binding assays.

In Vivo Microdialysis

This protocol is designed to measure the effect of N-Methyl Homarylamine hydrochloride on extracellular levels of dopamine, serotonin, and norepinephrine in the brain of a living animal.

4.2.1 Materials

-

N-Methyl Homarylamine hydrochloride

-

Adult male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

4.2.2 Procedure

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the nucleus accumbens or prefrontal cortex.

-

Allow the animal to recover from surgery for several days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate.

-

Collect baseline dialysate samples.

-

Administer N-Methyl Homarylamine hydrochloride (intraperitoneally or subcutaneously).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the samples using HPLC to quantify neurotransmitter levels.

-

Express the results as a percentage change from baseline.

References

An In-depth Technical Guide on the Interaction of N-Methyl Homarylamine Hydrochloride with Monoamine Transporters

Disclaimer: Despite extensive searches of scientific literature and databases, no specific quantitative data on the binding affinity or functional activity of N-Methyl Homarylamine hydrochloride at the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), or norepinephrine (B1679862) (NET) transporters could be located in the public domain. N-Methyl Homarylamine hydrochloride is classified as a phenethylamine (B48288) and is available as an analytical reference standard. Due to the lack of specific data for this compound, this guide will provide a comprehensive overview of the methodologies used to characterize such interactions and will use the well-studied, structurally related compound 3,4-methylenedioxymethamphetamine (MDMA) as a representative example to illustrate data presentation and interpretation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Monoamine Transporters

Monoamine transporters (MATs) are a family of sodium- and chloride-dependent transmembrane proteins crucial for regulating neurotransmission.[1] Located on the presynaptic terminals of neurons, they are responsible for the reuptake of monoamine neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—from the synaptic cleft back into the presynaptic neuron.[1] This action terminates the neurotransmitter signal and allows for its repackaging into synaptic vesicles for subsequent release. The three primary monoamine transporters are:

-

Serotonin Transporter (SERT or SLC6A4): Primarily responsible for the reuptake of serotonin.

-

Dopamine Transporter (DAT or SLC6A3): Primarily responsible for the reuptake of dopamine.

-

Norepinephrine Transporter (NET or SLC6A2): Primarily responsible for the reuptake of norepinephrine.

Due to their critical role in modulating monoaminergic signaling, these transporters are the primary targets for a wide range of therapeutic drugs, including antidepressants, as well as drugs of abuse.

N-Methyl Homarylamine Hydrochloride: A Structural Perspective

N-Methyl Homarylamine, also known as N,N-dimethyl-1,3-benzodioxole-5-ethanamine, is a phenethylamine derivative. Its structure features a methylenedioxy-substituted phenyl ring, a common motif in psychoactive compounds such as MDMA. The N,N-dimethyl substitution on the ethylamine (B1201723) side chain is a key structural feature that would be expected to influence its interaction with monoamine transporters. While specific data is unavailable, its structural similarity to MDMA suggests it may interact with SERT, DAT, and NET.

Quantifying Interactions with Monoamine Transporters: A Case Study with MDMA

To understand how a compound like N-Methyl Homarylamine hydrochloride would be characterized, we can examine the data for MDMA. The interaction of a ligand with monoamine transporters is typically quantified through two main types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.

Binding Affinity (Ki)

Radioligand binding assays measure the affinity of a compound for a specific transporter. This is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Table 1: Binding Affinity (Ki) of MDMA for Human and Mouse Monoamine Transporters

| Transporter | Human Ki (μM) | Mouse Ki (μM) |

| SERT | 2.41 | 0.64 |

| DAT | 8.29 | 4.87 |

| NET | 1.19 | 1.75 |

Data sourced from a comparative study on the sensitivities of psychostimulant drugs on human and mouse monoamine transporters.[2]

Functional Activity: Uptake Inhibition (IC50) and Release (EC50)

Functional assays measure how a compound affects the transporter's activity. Uptake inhibition assays determine the concentration of a compound required to inhibit the transporter-mediated uptake of a radiolabeled substrate by 50% (IC50). Release assays measure the concentration of a compound that elicits 50% of the maximal substrate release (EC50).

Table 2: Functional Activity of MDMA at Rat Monoamine Transporters

| Functional Assay | SERT | DAT | NET |

| Uptake Inhibition Ki (nM) | Not specified | Not specified | Not specified |

| Release EC50 (nM) | Not specified | Not specified | Not specified |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of compounds with monoamine transporters.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for a specific monoamine transporter.

Objective: To determine the concentration of the test compound that displaces 50% of a specific radioligand from the transporter (IC50), from which the Ki can be calculated.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human monoamine transporter of interest (hSERT, hDAT, or hNET).

-

Radioligand specific for the transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

-

Test compound (e.g., N-Methyl Homarylamine hydrochloride).

-

Non-specific binding control (a high concentration of a known inhibitor, e.g., fluoxetine (B1211875) for SERT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known inhibitor), and competitor binding (radioligand + varying concentrations of the test compound).

-

Reagent Addition: Add assay buffer, the appropriate concentration of the test compound or non-specific binding control, and the cell membrane preparation to each well.

-

Initiation of Binding: Add the radioligand to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This protocol measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter.[3]

Objective: To determine the concentration of the test compound that inhibits the uptake of a specific radiolabeled neurotransmitter by 50% (IC50).

Materials:

-

Cell line stably expressing the human monoamine transporter of interest (e.g., HEK293-hSERT, HEK293-hDAT, or HEK293-hNET).

-

Radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, or [³H]NE).

-

Test compound.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

96-well cell culture plates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Plating: Seed the transporter-expressing cells in 96-well plates and allow them to adhere and grow to a confluent monolayer.[3]

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or buffer alone for a short period (e.g., 10-20 minutes) at the desired temperature (e.g., 37°C).

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate uptake.

-

Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) to ensure measurement of the initial rate of uptake.

-

Termination of Uptake: Rapidly aspirate the medium and wash the cells with ice-cold uptake buffer to stop the uptake process.

-

Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor. Plot the percentage of inhibition against the logarithm of the test compound concentration. Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Visualizations

The function of monoamine transporters is regulated by complex intracellular signaling pathways, primarily through phosphorylation by various protein kinases.[4][5] Activation of kinases such as Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) can modulate transporter activity and trafficking.[6]

Monoamine Transporter Regulatory Signaling Pathway

Experimental Workflow for Radioligand Binding Assay

Experimental Workflow for Neurotransmitter Uptake Inhibition Assay

Conclusion

While N-Methyl Homarylamine hydrochloride is structurally related to known monoamine transporter ligands, a thorough investigation of publicly available scientific literature did not yield specific data on its interaction with SERT, DAT, or NET. This guide provides the established methodologies and conceptual framework for how such a compound would be pharmacologically profiled. The included data for the well-characterized compound MDMA serves as a benchmark for the types of quantitative information that are essential for understanding the activity of novel phenethylamines at monoamine transporters. Future research is required to elucidate the specific pharmacological profile of N-Methyl Homarylamine hydrochloride and to determine its potential effects on monoaminergic neurotransmission. Researchers investigating this compound are encouraged to utilize the detailed protocols provided herein to generate the necessary data to fill the current knowledge gap.